4-Cyanophenyl hexanoate 4-Cyanophenyl hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225206
InChI: InChI=1S/C13H15NO2/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-9H,2-5H2,1H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

4-Cyanophenyl hexanoate

CAS No.:

Cat. No.: VC17225206

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

4-Cyanophenyl hexanoate -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name (4-cyanophenyl) hexanoate
Standard InChI InChI=1S/C13H15NO2/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-9H,2-5H2,1H3
Standard InChI Key YBWGAQUSTRKYAB-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)OC1=CC=C(C=C1)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Cyanophenyl hexanoate is an ester formed via the condensation of hexanoic acid and 4-cyanophenol. Its molecular formula is C₁₃H₁₅NO₂, comprising a hexanoate chain (C₆H₁₁O₂) linked to a 4-cyanophenyl group (C₆H₄CN). The compound’s molecular weight is calculated as 233.27 g/mol, though experimental validation remains pending due to limited published data .

Table 1: Comparative Molecular Data for Related Cyanophenyl Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Cyanophenyl hexanoateC₁₃H₁₅NO₂233.27 (calculated)Ester, cyano
(2,6-Dibromo-4-cyanophenyl) hexanoateC₁₃H₁₃Br₂NO₂375.06Ester, cyano, bromo
Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HClC₁₀H₁₁ClN₂O₂226.66Ester, cyano, amino acid

Spectroscopic Features

While experimental spectra for 4-cyanophenyl hexanoate are unavailable, analogous compounds suggest diagnostic signals:

  • IR Spectroscopy: A strong absorption band near ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch) .

  • NMR: Aromatic protons (δ 7.5–8.0 ppm), methylene protons adjacent to the ester (δ 2.3–2.5 ppm), and a triplet for the terminal methyl group (δ 0.9 ppm).

Synthetic Methodologies

Esterification Strategies

The synthesis of 4-cyanophenyl hexanoate likely follows classic esterification protocols, such as:

  • Acid-Catalyzed Fischer Esterification: Reacting 4-cyanophenol with hexanoic acid in the presence of sulfuric acid or p-toluenesulfonic acid under reflux .

  • Acyl Chloride Route: Treating 4-cyanophenol with hexanoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), using a base like triethylamine to scavenge HCl .

A patent describing the synthesis of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile highlights the utility of cesium carbonate in facilitating nucleophilic substitutions, which could be adapted for ester formation .

Purification and Yield Optimization

Purification methods for similar esters include:

  • Recrystallization: Using isopropanol or methanol to isolate crystalline products .

  • Chromatography: Preparative HPLC or column chromatography for high-purity yields, as demonstrated in the isolation of (4-cyanophenyl)glycine derivatives .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone. Limited water solubility due to the hydrophobic hexanoate chain .

  • Stability: The ester bond is susceptible to hydrolysis under acidic or basic conditions, while the cyano group may degrade under prolonged UV exposure .

Applications in Pharmaceutical and Industrial Chemistry

Role as a Synthetic Intermediate

4-Cyanophenyl hexanoate’s ester and cyano functionalities make it a versatile precursor for:

  • Prodrug Development: Hydrolysis of the ester yields hexanoic acid and 4-cyanophenol, which could serve as bioactive metabolites .

  • Polymer Chemistry: Incorporation into monomers for high-performance resins or coatings, leveraging the cyanophenyl group’s electron-withdrawing properties .

Biological Activity

Though direct studies are lacking, structurally related compounds exhibit:

  • Enzyme Inhibition: (4-Cyanophenyl)glycine derivatives act as LSD1 inhibitors, suggesting potential epigenetic modulation applications .

  • Antimicrobial Properties: Cyanophenyl esters with elongated alkyl chains show activity against Gram-positive bacteria.

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